molecular formula C10H7Cl2N B1505282 4,8-Dichloro-3-methylquinoline CAS No. 39593-10-7

4,8-Dichloro-3-methylquinoline

Cat. No. B1505282
CAS RN: 39593-10-7
M. Wt: 212.07 g/mol
InChI Key: RBKDYUYFMCILME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4,8-Dichloro-3-methylquinoline” is a chemical compound . It is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various fields such as medicine, food, catalysts, dyes, materials, refineries, and electronics .


Synthesis Analysis

Quinoline and its derivatives have versatile applications in industrial and synthetic organic chemistry . There are plenty of articles reporting syntheses of the main scaffold and its functionalization for biological and pharmaceutical activities . For example, Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach are well-known classical synthesis protocols used for the construction of the principal quinoline scaffold .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H7Cl2N . The average mass is 212.075 Da .


Chemical Reactions Analysis

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Scientific Research Applications

Synthesis and Reactivity

  • Reactions with Thionyl Chloride: 4-Methylquinolines, including variants like 4,8-Dichloro-3-methylquinoline, react with thionyl chloride to form compounds such as 4-chloro[1,2]dithiolo[3,4-c]quinolin-1-ones or bis[dichloro(4-quinolyl)methyl]trisulphanes. The mechanisms of these reactions and their further interactions with different reagents are of interest in chemical synthesis (Al-Shaar et al., 1988).

Spectroscopy and Computational Studies

  • Hydroxyhaloquinolines Derivatives: Research into derivatives of methyl and phosphinyl variants of methylquinoline, including this compound, has been conducted. These compounds have been characterized using various spectroscopic methods and by computational studies, offering insights into their electronic structures and potential applications in materials science (Małecki et al., 2010).

Antimicrobial and Biodegradation Studies

  • Antimicrobial Potential of Methylquinoline Analogues: Studies on the antimicrobial properties of 4-Methylquinoline analogues, which may include this compound, have demonstrated their potential as natural preservatives against foodborne bacteria, highlighting their use in pharmaceuticals and food industry (Kim et al., 2014).
  • Biodegradation by Soil Bacteria: Research has shown that certain soil bacteria can degrade 4-Methylquinoline under aerobic conditions. This suggests environmental applications in the bioremediation of contaminated sites (Sutton et al., 1996).

Optoelectronic and Nonlinear Properties

  • Exploration of Charge Transport Properties: The optoelectronic, nonlinear, and charge transport properties of hydroquinoline derivatives, including those similar to this compound, have been explored using density functional theory. Such studies are relevant in the development of materials for electronic applications (Irfan et al., 2020).

Crystallography and Structural Studies

  • Synthesis and Structure of Quinoline Derivatives: Studies on the synthesis and crystal structure of quinoline derivatives, similar to this compound, have been conducted. These studies provide detailed insights into the molecular structure and potential pharmacological activities of these compounds (Somvanshi et al., 2008).

Therapeutic and Diagnostic Applications

  • Molecular Imaging in Alzheimer's Disease: this compound derivatives have been explored for their potential in targeting amyloid β in Alzheimer's disease, as part of therapeutic and diagnostic applications (Villemagne et al., 2017).

Future Directions

Quinoline and its derivatives continue to be of interest in medicinal chemistry research, focusing on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity . The swift development of new molecules containing this nucleus has generated many research reports in a brief span of time .

properties

IUPAC Name

4,8-dichloro-3-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2N/c1-6-5-13-10-7(9(6)12)3-2-4-8(10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBKDYUYFMCILME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C(=C1Cl)C=CC=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90702208
Record name 4,8-Dichloro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90702208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

39593-10-7
Record name 4,8-Dichloro-3-methylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39593-10-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,8-Dichloro-3-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90702208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4,8-Dichloro-3-methylquinoline
Reactant of Route 2
4,8-Dichloro-3-methylquinoline
Reactant of Route 3
4,8-Dichloro-3-methylquinoline
Reactant of Route 4
4,8-Dichloro-3-methylquinoline
Reactant of Route 5
Reactant of Route 5
4,8-Dichloro-3-methylquinoline
Reactant of Route 6
Reactant of Route 6
4,8-Dichloro-3-methylquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.